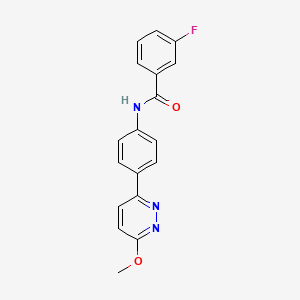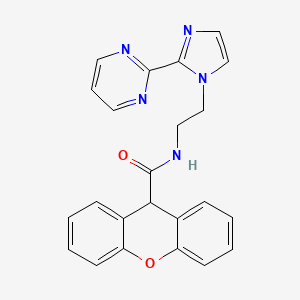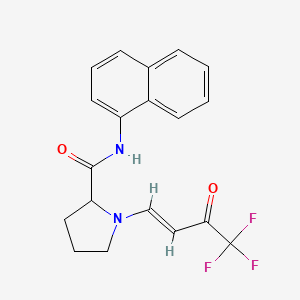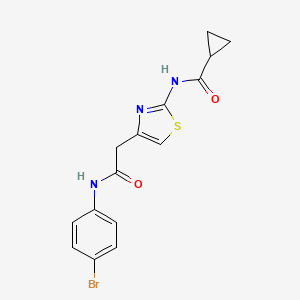![molecular formula C19H15NO3 B2577947 2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione CAS No. 1159976-64-3](/img/structure/B2577947.png)
2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis
Indane-1,3-dione is a β-diketone with indane as its structural nucleus . It’s a colorless or white solid, but old samples can appear yellowish or even green .Chemical Reactions Analysis
Indane-1,3-dione can undergo self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Physical And Chemical Properties Analysis
Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish or even green . It has good solubility in common organic solvents .Scientific Research Applications
Organic Synthesis and Catalysis
Compounds with complex molecular structures similar to 2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione have been extensively studied for their potential in organic synthesis and catalysis. For instance, catalytic non-enzymatic kinetic resolution processes utilize sophisticated molecules to achieve high enantioselectivity and yield, showcasing the utility of intricate organic molecules in synthesizing chiral compounds efficiently (Pellissier, 2011).
Materials Science
In materials science, the structural motifs found in complex organic molecules are often leveraged to design novel materials for optoelectronics. For example, BODIPY-based materials, which share a complexity with the compound , have emerged as valuable platforms for various applications including sensors, organic thin-film transistors, and organic photovoltaics. Their structural design and synthesis play a critical role in defining their optical properties and application potential in OLED devices (Squeo & Pasini, 2020).
Environmental Studies
The fate and behavior of synthetic organic compounds in the environment are of considerable interest. Mesotrione, a structurally complex herbicide, illustrates the comprehensive study of efficiency, effects, and environmental fate over years of agricultural use. Such studies provide a baseline understanding of the ecological impact of synthetic compounds, highlighting the importance of assessing their degradation, toxicity, and persistence in the environment (Carles, Joly, & Joly, 2017).
Future Directions
Indane-1,3-dione is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It’s also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
properties
IUPAC Name |
2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11(20-14-9-7-13(8-10-14)12(2)21)17-18(22)15-5-3-4-6-16(15)19(17)23/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAQGRHDOWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C(=O)C)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)

![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)



![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)




